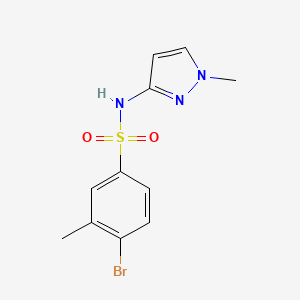
4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial, antifungal, and anti-inflammatory properties. The presence of the pyrazole ring in this compound adds to its versatility, making it a valuable scaffold in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the cyclocondensation of hydrazine with a β-diketone, followed by bromination and sulfonation reactions . The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various substituted pyrazoles and sulfonamides, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The sulfonamide group is crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-5-cyano-1-methyl-1H-pyrazole-3-yl methyl methylcarbamate
- 4-Bromo-3,5-dimethyl-1H-pyrazole-1-yl benzenesulfonamide
Uniqueness
What sets 4-Bromo-3-methyl-n-(1-methyl-1h-pyrazol-3-yl)benzenesulfonamide apart from similar compounds is its unique combination of the pyrazole ring and the sulfonamide group. This combination enhances its chemical stability and biological activity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C11H12BrN3O2S |
|---|---|
Molekulargewicht |
330.20 g/mol |
IUPAC-Name |
4-bromo-3-methyl-N-(1-methylpyrazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H12BrN3O2S/c1-8-7-9(3-4-10(8)12)18(16,17)14-11-5-6-15(2)13-11/h3-7H,1-2H3,(H,13,14) |
InChI-Schlüssel |
LBILSDCBIZLNJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=NN(C=C2)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)





![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)

![6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14916054.png)
![1-(4-Methylphenyl)-4-[4-(phenylsulfonyl)piperazin-1-yl]phthalazine](/img/structure/B14916066.png)

